
Ethyl 5-(bromomethyl)nicotinate hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Ethyl 5-(bromomethyl)nicotinate hydrobromide typically involves the bromination of ethyl nicotinate. The reaction conditions often include the use of hydrobromic acid and a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the 5-position of the nicotinate ring . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yield and purity .
化学反应分析
Ethyl 5-(bromomethyl)nicotinate hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) and oxidizing agents like potassium permanganate (KMnO₄) . The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Ethyl 5-(bromomethyl)nicotinate hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 5-(bromomethyl)nicotinate hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications in their structure and function . This can affect various biochemical pathways and cellular processes .
相似化合物的比较
Ethyl 5-(bromomethyl)nicotinate hydrobromide can be compared with similar compounds such as:
Ethyl nicotinate: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
Methyl 5-(bromomethyl)nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.
5-(Bromomethyl)nicotinic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the bromomethyl and ethyl ester groups .
属性
分子式 |
C9H11Br2NO2 |
|---|---|
分子量 |
325.00 g/mol |
IUPAC 名称 |
ethyl 5-(bromomethyl)pyridine-3-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4H2,1H3;1H |
InChI 键 |
YYBNFGSLNJNLFK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=CC(=C1)CBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


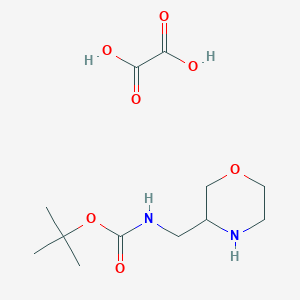

![1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine](/img/structure/B13078300.png)
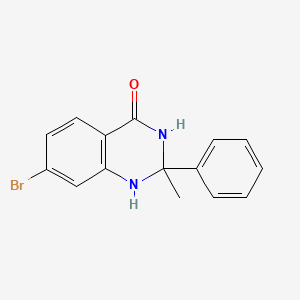
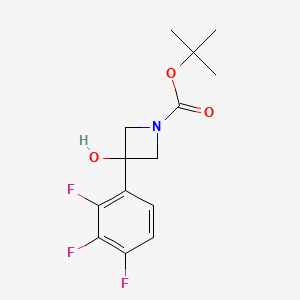
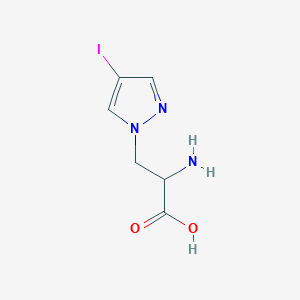
![7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13078328.png)


![3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13078342.png)
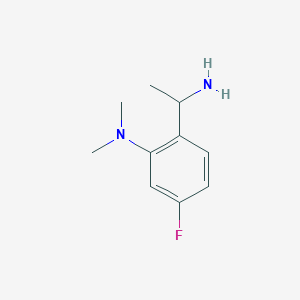
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13078358.png)
![3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13078378.png)
![4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13078381.png)
